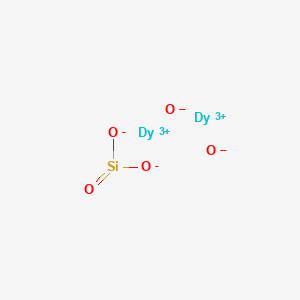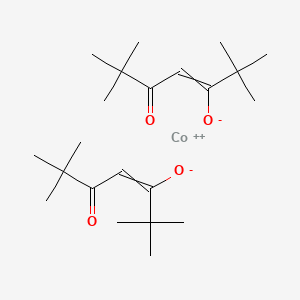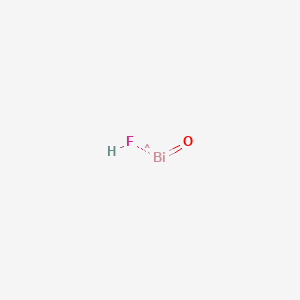
Hydrogen tribromide, compd. with 1-methyl-2-pyrrolidinone (1:2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrogen tribromide, compound with 1-methyl-2-pyrrolidinone (1:2) is a chemical compound formed by the combination of hydrogen tribromide and 1-methyl-2-pyrrolidinone in a 1:2 molar ratio. This compound is known for its unique properties and applications in various fields, including organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hydrogen tribromide, compound with 1-methyl-2-pyrrolidinone (1:2) typically involves the direct reaction of hydrogen tribromide with 1-methyl-2-pyrrolidinone. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and purity of the product. The general reaction can be represented as:
HBr3+2C5H9NO→C5H9NO⋅HBr3
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where hydrogen tribromide gas is bubbled through a solution of 1-methyl-2-pyrrolidinone. The process is carefully monitored to maintain the desired temperature and pressure conditions, ensuring high yield and purity.
Types of Reactions:
Oxidation: Hydrogen tribromide, compound with 1-methyl-2-pyrrolidinone (1:2) can undergo oxidation reactions, where the bromine atoms are involved in the formation of bromine-containing products.
Reduction: This compound can also participate in reduction reactions, where the bromine atoms are reduced to bromide ions.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Nucleophiles: Typical nucleophiles include hydroxide ions, amines, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromine-containing organic compounds, while reduction may produce bromide salts.
Applications De Recherche Scientifique
Hydrogen tribromide, compound with 1-methyl-2-pyrrolidinone (1:2) has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in bromination reactions.
Catalysis: This compound can act as a catalyst in certain chemical reactions, enhancing the reaction rate and selectivity.
Pharmaceuticals: It is used in the development of pharmaceutical intermediates and active ingredients.
Material Science: The compound is utilized in the preparation of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism by which hydrogen tribromide, compound with 1-methyl-2-pyrrolidinone (1:2) exerts its effects involves the interaction of the bromine atoms with various molecular targets. The bromine atoms can participate in electrophilic addition and substitution reactions, influencing the reactivity and stability of the compound. The 1-methyl-2-pyrrolidinone component acts as a stabilizing agent, enhancing the solubility and reactivity of the compound.
Comparaison Avec Des Composés Similaires
Hydrogen tribromide, compound with 1-methyl-2-pyrrolidinone (11): This compound has a different stoichiometry and may exhibit different reactivity and applications.
Hydrogen tribromide, compound with 1-methyl-2-pyrrolidinone (13): Another variant with a different molar ratio, affecting its chemical properties.
Uniqueness: Hydrogen tribromide, compound with 1-methyl-2-pyrrolidinone (1:2) is unique due to its specific molar ratio, which provides a balance between reactivity and stability. This makes it particularly useful in applications requiring precise control over bromination reactions and other chemical processes.
Propriétés
Numéro CAS |
14977-38-9 |
|---|---|
Formule moléculaire |
C5H9Br3NO- |
Poids moléculaire |
338.84 g/mol |
InChI |
InChI=1S/C5H9NO.Br3/c1-6-4-2-3-5(6)7;1-3-2/h2-4H2,1H3;/q;-1 |
Clé InChI |
NMCRJENRIUQONS-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC1=O.Br[Br-]Br |
Synonymes |
Hydrogen tribromide, compd. with 1-methyl-2-pyrrolidinone (1:2) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]](/img/structure/B1143910.png)

